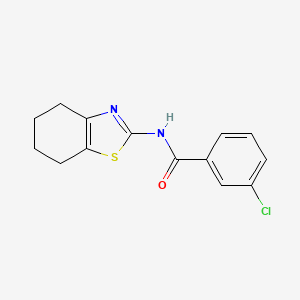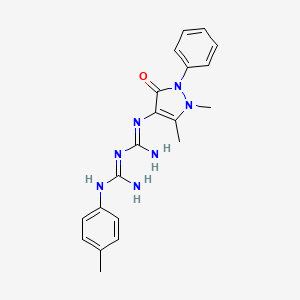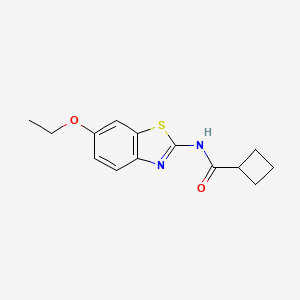
N,N'-bis(2,5-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(2,5-dimethoxyphenyl)thiourea, commonly known as BDMTU, is a chemical compound that has gained significant attention in scientific research due to its various properties and applications. BDMTU belongs to the class of thiourea derivatives and has been studied for its potential use in medicinal chemistry, as well as in the field of material science.
作用机制
The mechanism of action of BDMTU in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell survival and proliferation. BDMTU has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
BDMTU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, BDMTU has been reported to have anti-inflammatory and antioxidant activities. BDMTU has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
实验室实验的优点和局限性
One of the major advantages of using BDMTU in lab experiments is its high solubility in water, which makes it easy to handle and administer. Additionally, BDMTU has been reported to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one of the limitations of using BDMTU in lab experiments is its relatively low potency compared to other anti-cancer agents.
未来方向
There are several future directions for the study of BDMTU. One area of research involves the development of BDMTU derivatives with improved potency and selectivity towards specific cancer cell types. Additionally, the use of BDMTU in combination with other anti-cancer agents is an area of interest, as it may lead to improved therapeutic outcomes. Furthermore, the potential use of BDMTU in other fields, such as material science and catalysis, is an area that warrants further investigation.
Conclusion:
In conclusion, BDMTU is a promising compound that has gained significant attention in scientific research due to its various properties and applications. The synthesis of BDMTU is efficient and reproducible, making it a popular choice for lab experiments. BDMTU has been extensively studied for its potential use as an anti-cancer agent, and its mechanism of action involves the inhibition of specific signaling pathways and the induction of apoptosis. While there are limitations to the use of BDMTU in lab experiments, its potential use in combination with other anti-cancer agents and in other fields warrants further investigation.
合成方法
The synthesis of BDMTU involves the reaction of 2,5-dimethoxyaniline with thiocarbonyldiimidazole. The resulting product is then treated with hydrochloric acid to obtain BDMTU in high yield. This method has been reported to be efficient and reproducible, making it a popular choice for the synthesis of BDMTU.
科学研究应用
BDMTU has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that BDMTU can induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, BDMTU has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
属性
IUPAC Name |
1,3-bis(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKWSZJNRXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,5-dimethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)


![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)





